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Introduction
OS 1808, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that

targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor

involved in immune regulation and is often upregulated on tumor-associated regulatory T cells

(Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of

TNFR2 with its ligand, TNF-α. This action leads to the FcγR-dependent depletion of

intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the anti-

tumor immune response.[1] These application notes provide a comprehensive overview and

generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell

culture and have been adapted for BI-1808 based on its known mechanism of action. Specific

optimization for different cell lines and experimental conditions is recommended.

Mechanism of Action
BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding

blocks the interaction between TNFR2 and its ligand, TNF-α. The primary mechanism of action

is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the

subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the

immune response towards tumor elimination.
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Signaling Pathway
The binding of TNF-α to TNFR2 activates several downstream signaling pathways that promote

cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF-

κB pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival

signals in TNFR2-expressing cells, such as Tregs.
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TNFR2 Signaling Pathway and Inhibition by BI-1808
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Caption: TNFR2 signaling and BI-1808 mechanism.
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Quantitative Data Summary
The following tables summarize clinical data on the effects of BI-1808. Note that this data is

from in vivo human clinical trials, as comprehensive in vitro quantitative data is not readily

available in published literature.

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

Response Category Number of Patients (n=13) Percentage

Objective Response Rate 6 46%

Complete Response 1 8%

Partial Response 5 38%

Disease Control Rate 12 92%

Stable Disease 6 46%

Progressive Disease 1 8%

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[4][5]

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

Parameter Observation Dose Level

Receptor Occupancy
>95% saturation within 4 hours

post-infusion
≥ 675 mg

Near full saturation maintained

throughout dosing interval
675 mg and 1000 mg

Soluble TNFR2 (sTNFR2)
Increased levels in all treated

subjects
Dose-dependent

Regulatory T-cells (Tregs) Significant reduction ≥ 675 mg

Data from a Phase 1/2a clinical trial.[1]
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Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the in vitro

activity of BI-1808.

Experimental Workflow: In Vitro Assessment of BI-1808

General Workflow for In Vitro BI-1808 Experiments

Preparation

Treatment

Assays

Culture of Target Cells
(e.g., PBMCs, Tregs, CD8+ T-cells)

Incubation with BI-1808
(Varying concentrations and time points)

BI-1808 Dilution

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Treg Depletion Assay
(Flow Cytometry)

CD8+ T-cell Expansion Assay
(Flow Cytometry)

Western Blot
(Signaling Pathway Analysis)

Click to download full resolution via product page

Caption: In vitro experimental workflow for BI-1808.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

Materials:

TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)
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Complete cell culture medium

BI-1808 antibody

Isotype control antibody

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate overnight at 37°C, 5% CO2.

Treatment:

Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.

Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells

with medium only (no cells) as a background control and wells with untreated cells as a

negative control.

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

MTT Addition:

Add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization:

Add 100 µL of MTT solvent to each well.

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

Data Acquisition:

Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Treg Depletion and CD8+ T-cell Expansion
Assay (Flow Cytometry)
This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of

CD8+ T-cells in a co-culture system.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells

Treg isolation kit (optional)

Complete RPMI-1640 medium

BI-1808 antibody and isotype control

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3

Fixation/Permeabilization buffer

Flow cytometer

Procedure:
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Cell Preparation and Labeling:

Isolate PBMCs or specific T-cell populations from whole blood.

If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the

manufacturer's protocol.

Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.

Co-culture Setup:

In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs)

at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).

Add T-cell activation reagents to stimulate the cells.

Add serial dilutions of BI-1808 or isotype control.

Incubate for 3-5 days at 37°C, 5% CO2.

Staining for Flow Cytometry:

Harvest the cells and wash with PBS.

Perform surface staining with antibodies against CD3, CD4, and CD8.

For Treg identification, fix and permeabilize the cells according to the manufacturer's

protocol for intracellular staining.

Stain with antibodies against CD25 and FoxP3.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the

proliferation of CD8+ T-cells (based on dilution of the proliferation dye).
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Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

Materials:

TNFR2-expressing cells

BI-1808 antibody and isotype control

TNF-α (for stimulation)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-

TNFR2, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Culture cells to 70-80% confluency.

Serum-starve the cells for 4-6 hours if necessary.
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Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).

Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

Wash cells with cold PBS and lyse with RIPA buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Analyze the band intensities, normalizing to a loading control (e.g., β-actin) and total

protein levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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